molecular formula C16H14N4O B12065558 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B12065558
M. Wt: 278.31 g/mol
InChI Key: OUGKONBPRMWWHN-UHFFFAOYSA-N
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Description

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound derived from the 1,2,3,4-tetrahydroquinoline scaffold, a structural motif widely recognized for its pharmacological relevance. The compound features a 4-azidophenyl carbonyl group at the 1-position of the tetrahydroquinoline core. This modification introduces both steric and electronic effects, with the azide (-N₃) group enabling unique reactivity, such as participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or targeted drug delivery applications .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

(4-azidophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C16H14N4O/c17-19-18-14-9-7-13(8-10-14)16(21)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2

InChI Key

OUGKONBPRMWWHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-azidobenzoyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the azido group .

Chemical Reactions Analysis

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes forms triazoles.

Mechanism of Action

The mechanism of action of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline and selected analogs:

Compound Key Substituent Synthetic Method Unique Properties/Applications Reference
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline 4-Azidophenyl carbonyl Likely acylation of tetrahydroquinoline with 4-azidobenzoyl chloride Azide enables click chemistry; potential for bioconjugation and targeted drug delivery
1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline 2,4-Dichlorobenzoyl Acylation with 2,4-dichlorobenzoyl chloride Electron-withdrawing Cl groups enhance stability; explored in antimicrobial and anticancer screens
1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline Benzylsulfonyl Sulfonylation of tetrahydroquinoline with benzylsulfonyl chloride Sulfonyl group improves metabolic stability; structural studies show C–H···O interactions
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline 1-Methylpiperidin-4-yl Reductive amination of tetrahydroquinoline with 1-methylpiperidin-4-one Basic piperidine moiety enhances CNS penetration; potential antipsychotic activity
1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline Pyrrolidin-3-yl Reductive alkylation or coupling with pyrrolidine derivatives Polar pyrrolidine group may improve solubility; explored in receptor-binding assays

Key Comparisons :

Functional Group Reactivity: The azide group in the target compound distinguishes it from analogs with sulfonyl, benzoyl, or piperidine substituents. While sulfonyl (e.g., 1-benzylsulfonyl) and benzoyl (e.g., 1-(2,4-dichlorobenzoyl)) groups enhance metabolic stability or electronic properties, the azide enables modular conjugation, a feature critical for probe design or prodrug strategies .

Synthetic Accessibility :

  • Acylation (for carbonyl derivatives) and sulfonylation (for sulfonyl derivatives) are straightforward one-step reactions, as demonstrated in and . In contrast, reductive amination (e.g., 1-(1-methylpiperidin-4-yl) ) requires careful control of reducing agents (e.g., NaBH₃CN) to avoid over-reduction .

Biological Implications :

  • Piperidine- and pyrrolidine-containing analogs (e.g., 1-(1-methylpiperidin-4-yl) and 1-(pyrrolidin-3-yl) ) are often prioritized for CNS-targeted drugs due to their ability to cross the blood-brain barrier .
  • The azide group’s bioorthogonal reactivity positions the target compound for applications in chemical biology, such as labeling cellular targets or synthesizing antibody-drug conjugates .

Safety and Stability: Aromatic azides (like the 4-azidophenyl group) are thermally stable compared to alkyl azides, mitigating explosion risks.

Biological Activity

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline is C16H16N4OC_{16}H_{16}N_{4}O, with a molecular weight of approximately 284.32 g/mol. The presence of the azido group (-N₃) and the carbonyl functionality contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally similar to 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline have demonstrated significant cytotoxicity against various cancer cell lines.

  • Case Study : A derivative demonstrated an IC50 value of 3.30 μg/mL against Vero cells, indicating notable cytotoxic activity .
  • Mechanism : The inhibition of sirtuins has been suggested as a possible mechanism for the observed anticancer activity in related compounds .

Anti-inflammatory Effects

Quinoline derivatives have also been studied for their anti-inflammatory properties. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was observed in several derivatives.

  • Research Findings : Some derivatives showed significant inhibition comparable to established anti-inflammatory agents. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

The biological activity of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Research indicates that certain quinoline derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in malignant cells through intrinsic pathways.

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50 Value (μg/mL) Mechanism
CytotoxicityVero Cells3.30Sirtuin inhibition
Anti-inflammatoryRAW 264.7 CellsVariesiNOS and COX-2 inhibition
AnticancerMultiple Cancer LinesVariesCell cycle arrest and apoptosis induction

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